
Application Note: Identification of IL-17A
Producing Cells by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: IL-17A modulator-1

Cat. No.: B10831428 Get Quote
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Introduction:

Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine primarily produced by T helper 17

(Th17) cells, a distinct lineage of CD4+ T helper cells.[1][2] IL-17A plays a critical role in host

defense against extracellular pathogens but is also implicated in the pathogenesis of various

autoimmune and inflammatory diseases.[1][3][4] Therefore, accurate identification and

quantification of IL-17A producing cells are crucial for studying disease mechanisms and for the

development of novel therapeutics. This application note provides a detailed protocol for the

identification of IL-17A producing cells from peripheral blood mononuclear cells (PBMCs) using

flow cytometry.

Signaling Pathway for IL-17A Production in Th17
Cells
The differentiation of naive CD4+ T cells into Th17 cells is a complex process initiated by the

cytokines Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). IL-6 binding to its

receptor activates the JAK/STAT3 pathway, while TGF-β signaling leads to the phosphorylation

of SMAD2. These transcription factors, along with RORγt, drive the expression of IL-17A. The

secreted IL-17A then binds to its receptor on target cells, activating downstream signaling

pathways like NF-κB and MAPK, which leads to the production of various pro-inflammatory

mediators.
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Caption: IL-17A signaling pathway in Th17 cells.
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Experimental Workflow
The general workflow for identifying IL-17A producing cells involves isolating PBMCs,

stimulating the cells to induce cytokine production, staining for surface and intracellular

markers, and finally acquiring and analyzing the data using a flow cytometer.

Isolate PBMCs from whole blood Stimulate cells with PMA/Ionomycin
+ Protein Transport Inhibitor Stain for surface markers (e.g., CD3, CD4) Fix and permeabilize cells Stain for intracellular IL-17A Acquire on flow cytometer Analyze data

Click to download full resolution via product page

Caption: Experimental workflow for IL-17A detection.

Detailed Experimental Protocol
1. Materials and Reagents:

Reagent Recommended Concentration/Vendor

Ficoll-Paque PLUS GE Healthcare

RPMI 1640 Medium Gibco

Fetal Bovine Serum (FBS) Gibco

Penicillin-Streptomycin Gibco

PMA (Phorbol 12-myristate 13-acetate) 50 ng/mL

Ionomycin 1 µg/mL

Brefeldin A or Monensin 5 µg/mL

Anti-human CD3 Antibody BioLegend, BD Biosciences

Anti-human CD4 Antibody BioLegend, BD Biosciences

Anti-human IL-17A Antibody BioLegend, BD Biosciences, eBioscience

Fixation/Permeabilization Buffer BioLegend, BD Biosciences, eBioscience

Flow Cytometry Staining Buffer PBS with 2% FBS, 0.1% Sodium Azide
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2. PBMC Isolation:

Dilute whole blood 1:1 with PBS.

Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

Carefully collect the mononuclear cell layer at the plasma-Ficoll interface.

Wash the cells twice with PBS by centrifuging at 300 x g for 10 minutes.

Resuspend the cell pellet in RPMI 1640 complete medium (supplemented with 10% FBS and

1% Penicillin-Streptomycin).

Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

3. Cell Stimulation:

To a 12- or 24-well plate, add 1 mL of the cell suspension to each well.

Add PMA (final concentration 50 ng/mL) and Ionomycin (final concentration 1 µg/mL) to

stimulate the cells.

Simultaneously, add a protein transport inhibitor such as Brefeldin A or Monensin (final

concentration 5 µg/mL) to block cytokine secretion.

Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator.

4. Staining Procedure:

After stimulation, harvest the cells and wash them with Flow Cytometry Staining Buffer.

Surface Staining: Resuspend the cells in 100 µL of staining buffer containing fluorochrome-

conjugated anti-CD3 and anti-CD4 antibodies.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with staining buffer.
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Fixation and Permeabilization: Resuspend the cells in 100 µL of Fixation/Permeabilization

buffer.

Incubate for 20 minutes at room temperature in the dark.

Wash the cells twice with Permeabilization/Wash buffer.

Intracellular Staining: Resuspend the cells in 100 µL of Permeabilization/Wash buffer

containing the fluorochrome-conjugated anti-IL-17A antibody.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with Permeabilization/Wash buffer.

Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer for analysis.

5. Flow Cytometry Analysis:

Acquire the samples on a flow cytometer.

Gate on the lymphocyte population based on Forward Scatter (FSC) and Side Scatter (SSC)

properties.

From the lymphocyte gate, identify the CD3+ T cell population.

Within the CD3+ gate, further gate on the CD4+ T helper cell population.

Finally, analyze the expression of IL-17A within the CD4+ T cell gate to identify the IL-17A

producing Th17 cells.

Data Presentation
The quantitative data from the flow cytometry analysis can be summarized in a table for easy

comparison between different experimental conditions or patient groups.
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Sample ID
%
Lymphocytes

% CD3+ of
Lymphocytes

% CD4+ of
CD3+

% IL-17A+ of
CD4+

Control 1 95.2 70.1 65.3 0.8

Control 2 93.8 72.5 68.1 1.1

Treatment A 94.5 68.9 62.7 5.4

Treatment B 92.1 65.3 59.8 2.3

Conclusion:

This protocol provides a reliable and reproducible method for the identification and

quantification of IL-17A producing cells by flow cytometry. The detailed steps for cell

preparation, stimulation, staining, and analysis will enable researchers to accurately assess the

frequency of these critical immune cells in various research and clinical settings. The provided

diagrams and tables offer a clear visual representation of the underlying biology and

experimental workflow, facilitating a deeper understanding of the methodology.
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[https://www.benchchem.com/product/b10831428#flow-cytometry-protocol-for-identifying-il-
17a-producing-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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